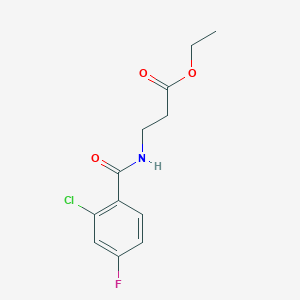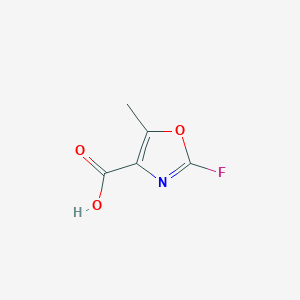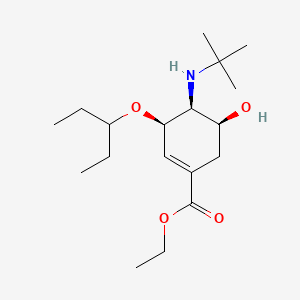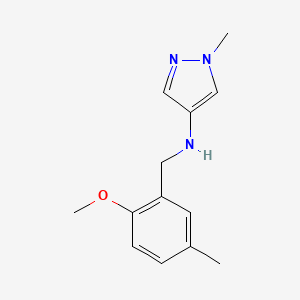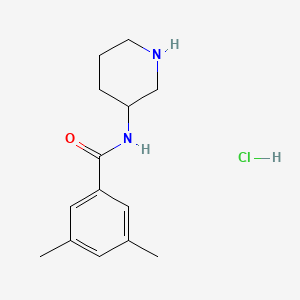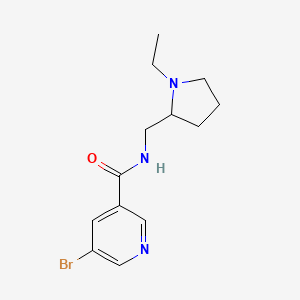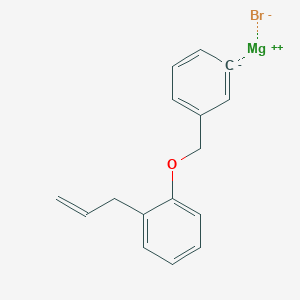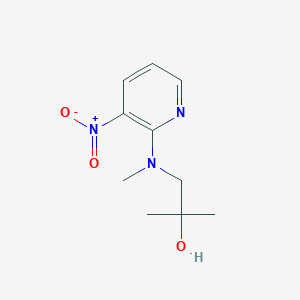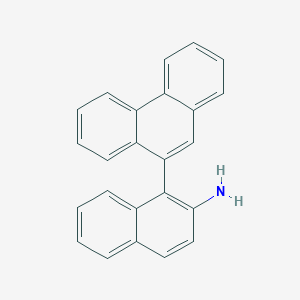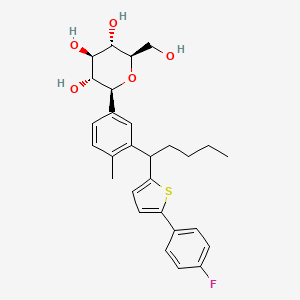
(2S,3R,4R,5S,6R)-2-(3-(1-(5-(4-Fluorophenyl)thiophen-2-yl)pentyl)-4-methylphenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(2S,3R,4R,5S,6R)-2-(3-(1-(5-(4-Fluorophenyl)thiophen-2-yl)pentyl)-4-methylphenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol” is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the core tetrahydro-2H-pyran ring, the introduction of the fluorophenyl and thiophenyl groups, and the final hydroxymethylation. Common reagents and catalysts used in these reactions include:
Formation of the tetrahydro-2H-pyran ring: This step may involve the use of Lewis acids such as boron trifluoride etherate (BF3·OEt2) or other acid catalysts.
Introduction of the fluorophenyl and thiophenyl groups: These steps may involve palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.
Hydroxymethylation: This step may involve the use of formaldehyde or other hydroxymethylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ketone or aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, or other strong reducing agents.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes or as a potential therapeutic agent.
Medicine: As a potential drug candidate for treating various diseases.
Industry: As a precursor for the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism by which the compound exerts its effects would depend on its specific molecular targets and pathways. Potential mechanisms could include:
Binding to specific receptors or enzymes: This could modulate their activity and lead to downstream effects.
Interacting with cellular membranes: This could alter membrane properties and affect cellular signaling.
Modulating gene expression: This could lead to changes in protein levels and cellular function.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,3R,4R,5S,6R)-2-(3-(1-(5-(4-Fluorophenyl)thiophen-2-yl)pentyl)-4-methylphenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol: This compound is unique due to its specific combination of functional groups and stereochemistry.
Other similar compounds: Compounds with similar core structures but different substituents or stereochemistry.
Propriétés
Formule moléculaire |
C28H33FO5S |
|---|---|
Poids moléculaire |
500.6 g/mol |
Nom IUPAC |
(2S,3R,4R,5S,6R)-2-[3-[1-[5-(4-fluorophenyl)thiophen-2-yl]pentyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C28H33FO5S/c1-3-4-5-20(24-13-12-23(35-24)17-8-10-19(29)11-9-17)21-14-18(7-6-16(21)2)28-27(33)26(32)25(31)22(15-30)34-28/h6-14,20,22,25-28,30-33H,3-5,15H2,1-2H3/t20?,22-,25-,26+,27-,28+/m1/s1 |
Clé InChI |
UOKQKMBNICYTNN-VVHUWMOXSA-N |
SMILES isomérique |
CCCCC(C1=CC=C(S1)C2=CC=C(C=C2)F)C3=C(C=CC(=C3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C |
SMILES canonique |
CCCCC(C1=CC=C(S1)C2=CC=C(C=C2)F)C3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


